molecular formula C20H17BrN4O4S2 B2439955 Ethyl 4-(2-((5-(4-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 392293-16-2

Ethyl 4-(2-((5-(4-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2439955
CAS No.: 392293-16-2
M. Wt: 521.4
InChI Key: JZBXKXMTMYJCJY-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(4-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that features a thiadiazole ring, a bromobenzamido group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((5-(4-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Bromobenzamido Group: The bromobenzamido group is introduced by reacting the thiadiazole intermediate with 4-bromobenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the Ethyl Ester: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring.

    Reduction: Reduction reactions can occur at the bromobenzamido group, potentially converting it to an amine.

    Substitution: The bromine atom in the bromobenzamido group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Amino derivatives of the bromobenzamido group.

    Substitution: Substituted derivatives where the bromine atom is replaced by another group.

Scientific Research Applications

Ethyl 4-(2-((5-(4-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((5-(4-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The bromobenzamido group can form hydrogen bonds with active sites, while the thiadiazole ring can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-bromobenzoate: A simpler ester with similar bromine substitution but lacking the thiadiazole ring.

    4-Bromobenzamide: Contains the bromobenzamido group but lacks the ester and thiadiazole functionalities.

    Thiadiazole derivatives: Compounds with the thiadiazole ring but different substituents.

Uniqueness

Ethyl 4-(2-((5-(4-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the bromobenzamido group and the thiadiazole ring allows for a wide range of interactions and applications that are not possible with simpler compounds.

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(4-bromobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O4S2/c1-2-29-18(28)13-5-9-15(10-6-13)22-16(26)11-30-20-25-24-19(31-20)23-17(27)12-3-7-14(21)8-4-12/h3-10H,2,11H2,1H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBXKXMTMYJCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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